(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
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Overview
Description
4-Aminophenylmethanol, also known as 4-Aminobenzyl alcohol, is an organic compound . It is typically available as a white powder .
Synthesis Analysis
While specific synthesis methods for “(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol” were not found, a process for preparing a similar compound, 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine, has been described . This process involves reacting a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent to give a compound of formula (V); then reacting a compound of formula (V) in a solvent in the presence of a catalyst and a reducing agent to obtain a compound of formula (I) .Molecular Structure Analysis
The molecular structure of 4-Aminophenylmethanol is C7H9NO . The InChI key is PLIKAWJENQZMHA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Aminophenylmethanol include a molecular weight of 123.15 . It is typically available as a white powder .Safety And Hazards
properties
IUPAC Name |
[1-(4-aminophenyl)-4-methylpyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-14(7-10(9)8-15)12-4-2-11(13)3-5-12/h2-5,9-10,15H,6-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTSKTOTORIABK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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